4-Cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
4-Cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronate ester-functionalized pyrimidine derivative. Its structure comprises a pyrimidine core substituted with a methoxy group at position 6, a cyclobutyl group at position 4, and a pinacol boronate ester at position 3.
The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability and solubility in organic solvents, making it suitable for catalytic applications. The cyclobutyl substituent introduces steric bulk, which may influence reactivity and binding properties in target systems.
Properties
Molecular Formula |
C15H23BN2O3 |
|---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
4-cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-12(10-7-6-8-10)17-9-18-13(11)19-5/h9-10H,6-8H2,1-5H3 |
InChI Key |
OGFUQSRZMLOCNW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CCC3 |
Origin of Product |
United States |
Biological Activity
4-Cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₄H₁₈BNO₄
- Molecular Weight : 278.10 g/mol
- CAS Number : 1310383-51-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential to form complexes with biomolecules.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in treating various diseases.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or form adducts with nucleic acids, potentially leading to apoptosis in cancer cells.
Anticancer Potential
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance:
- Case Study : A study on cyclobutyl pyrimidine derivatives demonstrated their efficacy in inducing apoptosis in cancer cell lines through DNA damage pathways . The mechanism involved nucleotide excision repair pathways that respond to cyclobutyl dimers formed during UV exposure.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been highlighted in several studies:
Safety and Toxicity Profile
Understanding the safety profile is crucial for any therapeutic application. Reports indicate that similar compounds can cause skin irritation and eye damage upon exposure . Therefore, safety assessments are essential before clinical applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 4 and 6 of the pyrimidine ring, as well as the boronate ester group. Below is a comparative analysis:
*Calculated based on analogous structures (e.g., cyclopropyl variant in ).
Reactivity in Cross-Coupling Reactions
The target compound’s reactivity in Suzuki–Miyaura couplings is influenced by:
- Steric Effects : The cyclobutyl group reduces coupling efficiency compared to smaller substituents (e.g., cyclopropyl in CAS 2750602-14-1) .
- Boronate Stability : All analogs exhibit stability under inert conditions, but chloro-substituted derivatives (e.g., 4-chloro-6-cyclopentyloxy analog) may undergo hydrolysis more readily .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : Use halogenated pyrimidine precursors (e.g., 5-bromo-6-methoxypyrimidine) with palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) or 1,4-dioxane at 80–110°C. Optimize base selection (e.g., K₂CO₃) to achieve yields >70% .
- Cyclobutyl Group Introduction : Employ Grignard reagents or transition-metal-mediated C–H activation to functionalize the pyrimidine core. Monitor regioselectivity via thin-layer chromatography (TLC) .
- Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to remove unreacted boronic esters .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (δ 1.0–1.3 ppm for dioxaborolane methyl groups), ¹¹B NMR (δ 30–35 ppm for boronic esters), and ¹³C NMR to verify cyclobutyl and pyrimidine connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight within 3 ppm error (e.g., [M+H]⁺ calculated for C₁₈H₂₆BN₂O₃: 329.2045).
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous pyrimidine-boronic esters .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Deboronation Products : Hydrolysis of the dioxaborolane group generates boronic acids. Use anhydrous solvents and inert atmospheres during synthesis .
- Regioisomeric Byproducts : Optimize stoichiometry of coupling partners (1:1.2 molar ratio of halopyrimidine to boronic ester) to minimize cross-talk .
- Detection : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to identify impurities .
Advanced Research Questions
Q. How can hydrolytic instability of the dioxaborolane group be managed during storage or aqueous-phase reactions?
Methodological Answer:
- Storage : Use amber glass bottles under argon at -20°C. Pre-dry solvents (e.g., THF) over molecular sieves .
- Aqueous Reactions : Buffer solutions to pH 7–8 and limit reaction times to <6 hours. Add stabilizers like 2,6-lutidine to scavenge protons .
- Degradation Monitoring : Track boronic acid formation via ¹¹B NMR or LC-MS .
Q. What strategies address discrepancies in biological activity data across assay systems?
Methodological Answer:
- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity with cellular viability assays (e.g., IC₅₀ in cancer cell lines) to distinguish target engagement from off-target effects .
- Metabolic Stability : Perform liver microsomal assays to identify cytochrome P450-mediated degradation, adjusting incubation conditions (e.g., NADPH cofactor inclusion) .
- Structural Validation : Use molecular docking to confirm binding mode consistency across protein homologs .
Q. How is regioselectivity controlled in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Tuning : PdCl₂(dppf) enhances selectivity for sterically hindered positions vs. Pd(PPh₃)₄ for unhindered sites .
- Protecting Groups : Temporarily protect the cyclobutyl moiety (e.g., tert-butyldimethylsilyl ether) to direct coupling to the boronic ester .
- Computational Modeling : Density functional theory (DFT) predicts transition-state energies for competing pathways .
Q. What experimental designs are critical for evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Enzyme Purification : Use recombinant proteins (e.g., kinases) to avoid interference from cellular matrices.
- Buffer Optimization : Avoid acidic conditions (pH <6) to prevent boronic ester hydrolysis. Include DMSO controls (<1% v/v) .
- Selectivity Screening : Test against a panel of structurally related enzymes (e.g., tyrosine vs. serine/threonine kinases) .
Data Contradiction Analysis Example
Issue : Variable antibacterial activity in MIC assays.
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
